molecular formula C10H9F3O3 B2483849 Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester CAS No. 1567667-05-3

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester

Cat. No.: B2483849
CAS No.: 1567667-05-3
M. Wt: 234.174
InChI Key: SAMFHIZBXDPRRR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester is a chemical compound that features a benzoic acid core with a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 2-position. The compound is further esterified with a methyl group. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester typically involves the trifluoromethylation of a benzoic acid derivative followed by esterification. One common method includes the radical trifluoromethylation of a benzoic acid precursor using a trifluoromethylating agent under radical conditions . The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or a similar reagent . The final esterification step involves reacting the hydroxymethylated benzoic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester exerts its effects is largely dependent on its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the trifluoromethyl and hydroxymethyl groups in benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester imparts unique chemical properties, such as enhanced lipophilicity, metabolic stability, and specific reactivity patterns. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications .

Biological Activity

Benzoic acid, 5-(hydroxymethyl)-2-(trifluoromethyl)-, methyl ester (CAS Number: 1567667-05-3) is a chemical compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological activity of organic molecules by influencing their interaction with biological targets. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F3O. Its structure includes a hydroxymethyl group and a trifluoromethyl group attached to a benzoic acid core, which contributes to its unique chemical properties.

Table 1: Basic Properties

PropertyValue
Molecular Weight234.1724 g/mol
CAS Number1567667-05-3
Purity≥95%
Storage TemperatureRoom temperature

Antimicrobial Properties

Research indicates that benzoic acid derivatives often exhibit antimicrobial properties. The presence of the trifluoromethyl group can enhance the potency of these compounds against various microorganisms.

  • Study Findings : A study evaluating various benzoic acid derivatives found that compounds with trifluoromethyl substitutions showed increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives has been well-documented. The hydroxymethyl group may contribute to the scavenging of free radicals, thus protecting cells from oxidative stress.

  • Research Insights : A comparative study on the antioxidant activities of various benzoic acid derivatives highlighted that those with hydroxyl and trifluoromethyl groups exhibited significant radical scavenging activity .

Anticancer Potential

Emerging studies suggest that benzoic acid derivatives may possess anticancer properties. The trifluoromethyl group is particularly noted for enhancing the efficacy of compounds in targeting cancer cells.

  • Case Study : In vitro studies demonstrated that certain trifluoromethyl-substituted benzoic acids inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Lipophilicity : The trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit enzymes involved in metabolic pathways crucial for microbial growth and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related benzoic acid derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
This compoundHighModerateSignificant
Methyl 2-hydroxybenzoateModerateHighLow
Methyl 5-methoxy-2-hydroxybenzoateLowModerateModerate

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMFHIZBXDPRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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